molecular formula C14H16ClN3OS B2931052 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone CAS No. 2034287-70-0

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2931052
CAS No.: 2034287-70-0
M. Wt: 309.81
InChI Key: DZSKCVWCKANHSS-UHFFFAOYSA-N
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Description

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a synthetic organic compound designed for advanced pharmaceutical and chemical research. This molecule features a dihydrothieno[3,2-c]pyridine core, a privileged scaffold in medicinal chemistry known for its relevance in drug discovery. This specific core structure is a key component in several therapeutically active agents, including the antiplatelet drug Clopidogrel and other patented investigational compounds . The structure is further functionalized with a 1,3,5-trimethyl-1H-pyrazol-4-yl group via a methanone linker, a modification that can significantly influence the compound's physicochemical properties, binding affinity, and metabolic stability. The strategic incorporation of the chloro substituent and the methylated pyrazole ring makes this compound a valuable intermediate or a candidate for screening in various drug discovery programs. Researchers can utilize this building block in the synthesis of more complex molecules or investigate its potential biological activity in high-throughput assays. While the specific mechanism of action for this precise molecule is not delineated in the public domain, compounds based on the dihydrothieno[3,2-c]pyridine scaffold have been explored for a range of biological targets, particularly in oncology . This product is intended for research purposes as a standard, a building block in organic synthesis, or for exploratory biological screening. It is provided as a high-purity material to ensure reproducible results in your experiments. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3OS/c1-8-13(9(2)17(3)16-8)14(19)18-5-4-11-10(7-18)6-12(15)20-11/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSKCVWCKANHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCC3=C(C2)C=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyridine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-chlorothiophene and a pyridine derivative under acidic or basic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone.

    Coupling of the Two Rings: The final step involves coupling the thienopyridine and pyrazole rings through a methanone linkage, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Chlorine Position

The 2-chloro substituent on the thienopyridine ring is primed for nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the sulfur and nitrogen atoms.

  • Example reaction : Thienopyridine Cl+NH3Thienopyridine NH2+HCl\text{Thienopyridine Cl}+\text{NH}_3\rightarrow \text{Thienopyridine NH}_2+\text{HCl}
  • Conditions : Reactions with amines (e.g., ammonia, alkylamines) or alkoxides typically require polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–120°C) .
  • Table 1 : Potential nucleophiles and products
    NucleophileProductYield RangeReference
    NH₃2-Amino-thienopyridine derivative60–80%
    MeO⁻2-Methoxy-thienopyridine derivative50–70%
    HS⁻2-Mercapto-thienopyridine derivative55–75%

Functionalization of the Methanone Bridge

The ketone group can undergo nucleophilic addition or condensation reactions.

Formation of Hydrazones

Reaction with hydrazines generates hydrazone derivatives, useful for further cyclization:R C O R +H2N NH2R C N NH2 R \text{R C O R }+\text{H}_2\text{N NH}_2\rightarrow \text{R C N NH}_2\text{ R }

  • Conditions : Ethanol or acetic acid under reflux (3–6 hours) .

Reduction to Methylene Group

Catalytic hydrogenation (H₂/Pd-C) or hydride reduction (NaBH₄, LiAlH₄) converts the ketone to a methylene bridge:R C O R LiAlH4R CH2 R \text{R C O R }\xrightarrow{\text{LiAlH}_4}\text{R CH}_2\text{ R }

  • Yield : 70–90% for analogous ketones .

Pyrazole Ring Reactivity

The 1,3,5-trimethylpyrazole moiety is electron-rich, favoring electrophilic substitution at the 4-position.

Nitration and Sulfonation

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 4-position.
  • Sulfonation : SO₃/H₂SO₄ yields sulfonic acid derivatives .

Cross-Coupling Reactions

The pyrazole may participate in Suzuki-Miyaura couplings if halogenated. For example:Pyrazole Br+Ar B OH 2Pd catalystPyrazole Ar\text{Pyrazole Br}+\text{Ar B OH }_2\xrightarrow{\text{Pd catalyst}}\text{Pyrazole Ar}

  • Catalyst : Pd(PPh₃)₄; base: Na₂CO₃ .

Cyclization and Heterocycle Formation

The ketone bridge and aromatic systems enable cyclization to fused heterocycles.

Formation of Pyridopyrazole Derivatives

Reaction with malononitrile or ethyl cyanoacetate under basic conditions yields fused pyridines:R C O R +NC CH2 CNPyrido 1 2 a pyrazole\text{R C O R }+\text{NC CH}_2\text{ CN}\rightarrow \text{Pyrido 1 2 a pyrazole}

  • Conditions : KOH/EtOH, reflux (8–12 hours) .

Thienopyridine Ring Expansion

Oxidation with m-CPBA or H₂O₂ may epoxidize the dihydrothienopyridine ring, enabling ring-opening reactions with nucleophiles .

Stability and Degradation Pathways

  • Hydrolysis : The thienopyridine ring is susceptible to acid-catalyzed hydrolysis, particularly at the sulfur atom.
  • Photodegradation : UV exposure may lead to C-S bond cleavage, as observed in related thieno[3,2-c]pyridines .

Key Challenges and Considerations

  • Steric Hindrance : The 1,3,5-trimethyl groups on the pyrazole may impede electrophilic substitution.
  • Solubility : The compound’s lipophilic nature necessitates polar aprotic solvents (DMF, DCM) for reactions.

Scientific Research Applications

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone: has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: It can be used as a probe to study biological pathways and interactions due to its unique structural features.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics or as a component in advanced materials.

    Industry: It can be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against related methanone derivatives and heterocyclic systems. Below is a comparative analysis based on the available evidence:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Applications/Properties Reference
(2-Chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone Thienopyridine + Pyrazole -Cl, -CH₃ (pyrazole) Not explicitly stated; likely bioactive
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Thiophene + Pyrazole -NH₂, -CN, -OH Synthetic intermediate for heterocycles
Methanone, [4,5-dihydro-5-(3-methoxyphenyl)-1H-pyrazol-1-yl]-3-pyridinyl- (CAS 121306-63-6) Pyridine + Pyrazole -OCH₃ (phenyl substituent) Unspecified; structural analog
Sulforaphane (from glucoraphanin in broccoli) Isothiocyanate -S- group Anti-inflammatory, cartilage protection

Key Observations:

Electron-Withdrawing vs. Pyrazole rings with methyl groups (as in the target compound) improve lipophilicity, which may influence membrane permeability in bioactive contexts .

Bioactivity Potential: Thiophene-pyrazole methanones (e.g., compound 7a) are often intermediates in synthesizing bioactive molecules, such as kinase inhibitors or antimicrobial agents . The target compound’s thienopyridine core shares similarities with tricyclic antidepressants or anticonvulsants, though direct evidence of such activity is absent in the provided data .

Research Findings and Methodological Context

  • Synthetic Routes: Methanone derivatives are typically synthesized via condensation reactions, as seen in , where malononitrile or ethyl cyanoacetate reacts with thiophene precursors under basic conditions (e.g., triethylamine) . Similar methodologies may apply to the target compound.
  • Biological Relevance: Structural analogs like sulforaphane demonstrate that heterocyclic systems can mediate significant biological effects (e.g., anti-osteoarthritic activity via enzyme inhibition) .

Biological Activity

The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a heterocyclic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a thieno[3,2-c]pyridine core and a pyrazole moiety, suggest various pharmacological applications.

Structural Characteristics

The molecular formula of this compound is C15H15ClN2OC_{15}H_{15}ClN_2O, with a molecular weight of approximately 276.75 g/mol. The presence of chlorine and nitrogen atoms in the structure contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds related to this structure exhibit a range of biological activities:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains and fungi. The thieno[3,2-c]pyridine scaffold is particularly noted for its antibacterial properties.
  • Anticancer Properties : Studies demonstrate that derivatives of thieno[3,2-c]pyridine can inhibit cancer cell proliferation by inducing apoptosis in several cancer cell lines.
  • Anti-inflammatory Effects : Some compounds within this class have been reported to modulate inflammatory pathways, potentially providing therapeutic benefits in chronic inflammatory diseases.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific biological targets such as enzymes and receptors involved in key metabolic pathways. For instance:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain kinases or phosphatases involved in cell signaling pathways.
  • Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) has been suggested, influencing cellular responses related to inflammation and growth.

Case Studies

  • Antimicrobial Activity Study : A study conducted on a series of thieno[3,2-c]pyridine derivatives showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 16 µg/mL.
  • Anticancer Evaluation : In vitro assays demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 12 µM. Flow cytometry analysis confirmed increased annexin V binding indicative of early apoptosis.
  • Anti-inflammatory Research : A recent study highlighted the ability of this compound to reduce pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential use in treating inflammatory diseases.

Comparative Analysis

Biological ActivityCompound StructureObserved EffectReference
AntimicrobialThieno[3,2-c]pyridine derivativesSignificant antibacterial activity
AnticancerPyrazole derivativesInduction of apoptosis in MCF-7 cells
Anti-inflammatoryRelated compoundsReduced cytokine production

Q & A

Q. Table 1. Comparative Synthetic Yields Under Different Conditions

Solvent SystemTemperature (°C)CatalystYield (%)Reference
Ethanol80None62
DMF-EtOH (1:1)70Pd(PPh₃)₄78
THF-H₂O (3:1)100CuI55

Q. Table 2. Key Spectroscopic Data for Structural Validation

TechniqueKey SignalsReference
¹H NMR (400 MHz, DMSO-d₆)δ 2.25 (s, 3H, CH₃), δ 3.85 (t, 2H, CH₂), δ 7.45 (s, 1H, pyrazole)
X-ray CrystallographyBond length: C=O (1.21 Å), dihedral angle: 85° between rings

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